

A Historical and Technical Overview of Diethylstilbestrol Dipropionate in Hormone Therapy

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Compound of Interest

Compound Name: *Diethylstilbestrol dipropionate*

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Introduction

Diethylstilbestrol (DES), a synthetic nonsteroidal estrogen, was first synthesized in 1938.[1] Its dipropionate ester, **Diethylstilbestrol dipropionate** (DES-dp), was developed to provide a slower-absorbing formulation with a more sustained estrogenic effect.[2] Marketed widely in Europe under brand names such as Agostilben, Biokeral, and Stilboestrol dipropionate, DES-dp was utilized for a range of hormone-related therapies.[2] This technical guide provides an in-depth review of the historical medical applications of **Diethylstilbestrol dipropionate**, focusing on its use in hormone therapy. While much of the detailed clinical data pertains to Diethylstilbestrol (DES) itself, this document will extrapolate the applications to its dipropionate ester, which was used for similar indications.

Historical Medical Applications and Dosages

Diethylstilbestrol and its esters were prescribed for a variety of conditions requiring estrogen modulation. The following tables summarize the historical dosages for several key applications of DES. It is important to note that these dosages were often empirical and varied significantly.

Table 1: Diethylstilbestrol Dosage for Menopausal Hormone Therapy

Indication	Dosage	Route of Administration	Reference
Menopausal Symptoms (e.g., hot flashes, vaginal atrophy)	0.2 - 0.5 mg daily	Oral	[1]
Menopausal Atrophic Vaginitis	1 mg daily	Vaginal (pessaries)	[3]

Table 2: Diethylstilbestrol Dosage for Oncological Indications

Indication	Dosage	Route of Administration	Reference
Advanced Prostatic Carcinoma	1 - 3 mg daily	Oral	[3]
Palliative Treatment of Malignant Breast Neoplasms (postmenopausal)	10 - 20 mg daily	Oral	[3]

Table 3: Diethylstilbestrol Dosage for Gynecological and Other Applications

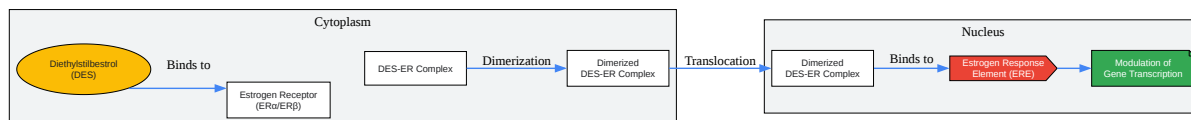
Indication	Dosage	Route of Administration	Reference
Prevention of Miscarriage (historical, now contraindicated)	Varied widely; often started at 5 mg/day and increased	Oral	[4]
Postpartum Lactation Suppression	5 mg 1-3 times daily for a total of 30 mg (often with methyltestosterone)	Oral	[5]
Dysfunctional Uterine Bleeding	5 mg 3-5 times daily until bleeding stopped	Oral	[5]
Female Hypogonadism	1 mg daily	Oral	[5]

Signaling Pathways of Diethylstilbestrol

As a potent synthetic estrogen, Diethylstilbestrol and its esters exert their effects primarily through the estrogen receptors (ER α and ER β). The binding of DES to these receptors initiates a cascade of genomic and non-genomic signaling events.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of DES to estrogen receptors in the cytoplasm, leading to their dimerization and translocation to the nucleus. In the nucleus, the DES-ER complex binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes.

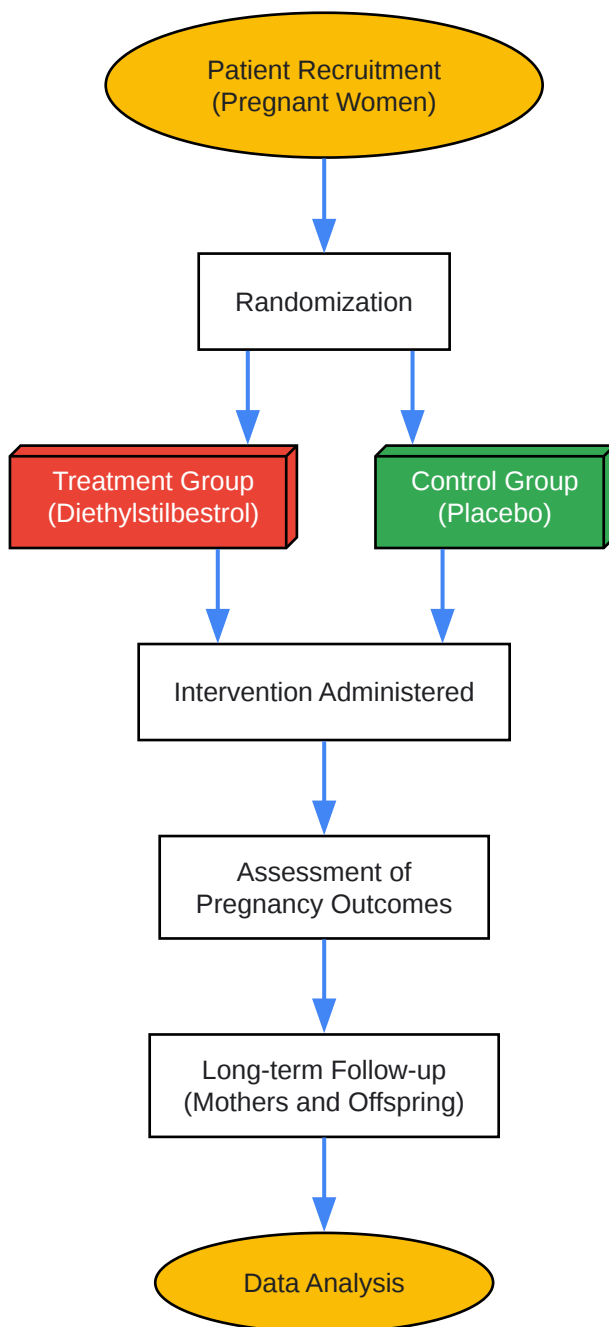
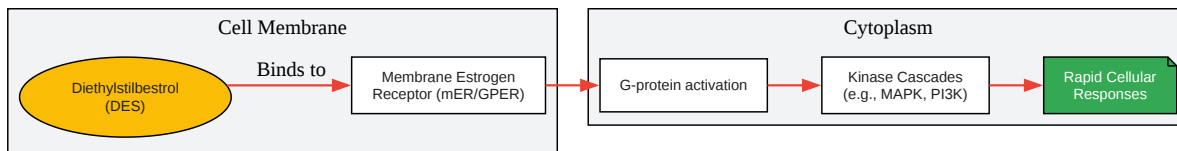


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Genomic signaling pathway of Diethylstilbestrol.

Non-Genomic Signaling Pathway

DES can also initiate rapid, non-genomic signaling cascades by interacting with membrane-associated estrogen receptors (mERs) and G-protein coupled estrogen receptors (GPERs). These interactions can activate various downstream kinases, leading to cellular responses that do not require direct gene transcription.



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